4-chloro-N,N-dimethylbutanamide CAS number and properties
4-chloro-N,N-dimethylbutanamide CAS number and properties
An In-Depth Technical Guide to 4-chloro-N,N-dimethylbutanamide: Synthesis, Properties, and Applications
Introduction
4-chloro-N,N-dimethylbutanamide, a versatile chemical intermediate, holds significant value in various sectors of chemical research and industry. Its bifunctional nature, featuring a reactive terminal chloro group and a stable amide moiety, makes it a strategic building block in the synthesis of more complex molecules. This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive overview of its chemical identity, properties, synthesis, applications, and analytical characterization. As a key intermediate, its utility spans from pharmaceutical development, where it serves in the creation of novel therapeutic agents, to agrochemical formulation and material science.[1][2] The stability and reactivity of this compound are appreciated by researchers for facilitating the synthesis of complex molecules, often leading to improved reaction yields and reduced synthesis times.[1]
Chemical Identity and Core Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. 4-chloro-N,N-dimethylbutanamide is identified by the CAS Number 22813-58-7.[1][3][4][5][6] Its core identifiers and physical properties are summarized below.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 22813-58-7 | [1][3][5] |
| IUPAC Name | 4-chloro-N,N-dimethylbutanamide | [4][5] |
| Synonyms | N,N-Dimethyl-4-chlorobutanamide, 4-Chloro-N,N-dimethylbutyramide | [1][5][7] |
| Molecular Formula | C₆H₁₂ClNO | [1][3][5][8] |
| Molecular Weight | 149.62 g/mol | [1][3][5][8] |
| Appearance | Light yellow liquid | [1] |
| Purity | ≥ 97% (by GC, typical) | [1] |
Table 2: Computed Physicochemical Properties
| Property | Value | Source(s) |
| Monoisotopic Mass | 149.0607417 Da | [5] |
| XLogP | 0.6 | [5][9] |
| SMILES | CN(C)C(=O)CCCCl | [5][8][9] |
| InChIKey | FYVXMHXMWHEEHI-UHFFFAOYSA-N | [5][8][9] |
Synthesis and Reaction Mechanisms
The synthesis of 4-chloro-N,N-dimethylbutanamide typically follows established principles of amide formation. The most common strategies involve the reaction of a carboxylic acid derivative with dimethylamine.[2] The choice of starting material—the carboxylic acid or its more reactive acid chloride—dictates the reaction conditions.
Synthetic Pathway Overview
The primary route involves the conversion of a 4-chlorobutyric acid derivative into the corresponding amide. Using the acid chloride is often preferred as it is more reactive, leading to higher yields and faster reaction times.[2]
-
Acid Chloride Formation : 4-chlorobutyric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive 4-chlorobutyryl chloride. This step is crucial as the hydroxyl group of the carboxylic acid is a poor leaving group, whereas the chloride of the acyl chloride is an excellent leaving group.
-
Amidation : The resulting 4-chlorobutyryl chloride is then reacted with dimethylamine in the presence of a base. The dimethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product.[10]
Caption: General synthetic workflow for 4-chloro-N,N-dimethylbutanamide.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for analogous amide synthesis.[2][10]
Objective: To synthesize 4-chloro-N,N-dimethylbutanamide from 4-chlorobutyryl chloride and dimethylamine.
Materials:
-
4-chlorobutyryl chloride
-
Dimethylamine (2.0 M solution in THF)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, add 4-chlorobutyryl chloride (1 equivalent) dissolved in anhydrous DCM (50 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Amine: In a separate flask, mix dimethylamine solution (1.1 equivalents) with triethylamine (1.2 equivalents) in anhydrous DCM (30 mL).
-
Nucleophilic Acyl Substitution: Add the dimethylamine/triethylamine solution dropwise to the stirred solution of 4-chlorobutyryl chloride over 30 minutes, maintaining the temperature at 0 °C. The triethylamine serves as an acid scavenger to neutralize the HCl formed during the reaction.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine. The bicarbonate wash removes any unreacted acid chloride and residual HCl.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, a light yellow liquid, can be purified by vacuum distillation or column chromatography if necessary to achieve >97% purity.
Applications in Research and Development
The unique structure of 4-chloro-N,N-dimethylbutanamide makes it a valuable building block in several high-value chemical industries.[1]
Caption: Key application areas for 4-chloro-N,N-dimethylbutanamide.
-
Pharmaceutical Development : This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The alkyl chloride handle allows for nucleophilic substitution reactions to introduce a wide range of functional groups, while the dimethylamide group can influence solubility and metabolic stability. This makes it particularly useful for creating drugs that target specific biological pathways.[1][2] The incorporation of chlorine atoms into drug candidates is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chlorine-containing drugs on the market.[11]
-
Agrochemicals : In the agricultural sector, it is used to formulate effective pesticides and herbicides.[1] The molecular framework can be elaborated to produce compounds that exhibit desired biocidal activity, contributing to improved crop yields.[1]
-
Material Science : Researchers are exploring its use in the development of advanced materials, such as specialty polymers.[1] The bifunctional nature allows it to potentially act as a monomer or a functionalizing agent to impart specific thermal or mechanical properties to polymers.[1][2]
-
Laboratory Reagent : Beyond specific industries, it serves as a versatile reagent in organic synthesis, enabling various chemical transformations essential for academic and industrial research.[1]
Analytical Characterization
Confirming the identity and purity of synthesized 4-chloro-N,N-dimethylbutanamide is critical. A combination of spectroscopic and chromatographic techniques is employed for full characterization.
Table 3: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Expected Features |
| ¹H NMR | δ ~3.6 ppm (t, 2H): Triplet for -CH₂-Cl protons, coupled to adjacent CH₂. δ ~2.9-3.0 ppm (s, 6H): Two singlets for the non-equivalent N-(CH₃)₂ methyl groups due to restricted rotation around the C-N amide bond. δ ~2.4 ppm (t, 2H): Triplet for -C(=O)-CH₂- protons, coupled to adjacent CH₂. δ ~2.1 ppm (quint, 2H): Quintet for the central -CH₂- protons, coupled to both adjacent CH₂ groups. |
| ¹³C NMR | δ ~172 ppm: Carbonyl carbon (C=O). δ ~45 ppm: Chlorinated methylene carbon (-CH₂-Cl). δ ~37 ppm & 35 ppm: Non-equivalent N-methyl carbons (-N(CH₃)₂). δ ~31 ppm: Methylene carbon alpha to carbonyl (-C(=O)-CH₂-). δ ~25 ppm: Central methylene carbon (-CH₂-). |
| FT-IR | ~1640 cm⁻¹: Strong C=O stretch (amide). ~2940 cm⁻¹: C-H alkane stretches. ~730 cm⁻¹: C-Cl stretch. |
| Mass Spec (EI) | m/z 149/151: Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom. m/z 72: Fragment from McLafferty rearrangement or cleavage, [CH₂=C(OH)N(CH₃)₂]⁺. m/z 44: Fragment corresponding to [C(=O)N(CH₃)₂]⁺. |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-chloro-N,N-dimethylbutanamide. A reverse-phase (RP) method using a C18 column is effective.[7]
-
Mobile Phase: A typical mobile phase consists of an acetonitrile and water gradient, often with a small amount of acid like phosphoric acid or formic acid for mass spectrometry compatibility.[7]
-
Detection: UV detection is suitable, although not highly sensitive for this chromophore. Mass spectrometry (LC-MS) provides greater sensitivity and mass confirmation.
Safety, Handling, and Storage
Proper handling of 4-chloro-N,N-dimethylbutanamide is essential due to its potential hazards.
5.1. Hazard Identification
According to GHS classifications, this compound presents several hazards:[5]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
H319: Causes serious eye irritation.
-
H315: May cause skin irritation.
-
H335: May cause respiratory irritation.
5.2. Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12][13]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13][14]
-
Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[13]
-
In case of contact, rinse the affected area immediately and thoroughly with water. For eye contact, rinse cautiously for several minutes and seek medical attention.[12]
5.3. Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]
-
Recommended storage temperature is between 0-8 °C for long-term stability.[1]
Conclusion
4-chloro-N,N-dimethylbutanamide is a valuable and versatile chemical intermediate with a well-defined property profile and established utility. Its strategic importance in the synthesis of pharmaceuticals, agrochemicals, and advanced materials is clear. A thorough understanding of its synthesis, reactivity, and analytical profile, combined with stringent adherence to safety protocols, enables researchers and developers to effectively leverage this compound in creating next-generation chemical products.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-chloro-N,N-dimethylbutanamide | 22813-58-7 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. 22813-58-7 | 4-Chloro-N,N-dimethylbutanamide - AiFChem [aifchem.com]
- 5. 4-chloro-N,N-dimethylbutyramide | C6H12ClNO | CID 89852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-CHLORO-N,N-DIMETHYLBUTANAMIDE [drugfuture.com]
- 7. 4-Chloro-N,N-dimethylbutyramide | SIELC Technologies [sielc.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. PubChemLite - 4-chloro-n,n-dimethylbutanamide (C6H12ClNO) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. datasheets.scbt.com [datasheets.scbt.com]
